2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
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Overview
Description
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one is a chemical compound with the molecular formula C11H9BrO2 and a molecular weight of 253.092 . It belongs to the class of benzofuran compounds, which are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds, including this compound, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield .Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI code: 1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, benzofuran compounds in general have been shown to participate in various chemical reactions. For instance, benzofuran rings can be constructed through a unique free radical cyclization cascade or proton quantum tunneling .properties
IUPAC Name |
2-bromo-1-(2-methyl-1-benzofuran-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-11(9(13)6-12)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGDUCNLSCDAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561113 |
Source
|
Record name | 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124617-51-2 |
Source
|
Record name | 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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